An In-depth Technical Guide to ortho-Heptyloxybenzaldehyde: Synthesis, Characterization, and Applications
An In-depth Technical Guide to ortho-Heptyloxybenzaldehyde: Synthesis, Characterization, and Applications
Abstract
ortho-Heptyloxybenzaldehyde, also known as 2-(heptyloxy)benzaldehyde, is an aromatic ether and aldehyde that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde and a lipophilic heptyl ether chain, makes it a versatile building block for constructing more complex molecules. This guide provides a comprehensive technical overview of its chemical identity, a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, methods for its characterization, and a discussion of its potential applications in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in the field of drug development who require a practical and in-depth understanding of this compound.
Chemical Identity and Physicochemical Properties
As of the date of this guide, a specific CAS Registry Number has not been assigned to ortho-heptyloxybenzaldehyde in major public chemical databases. This suggests the compound is a specialized or novel research chemical. For reference, closely related analogs are well-documented, such as 2-(Hexyloxy)benzaldehyde (CAS No. 7162-59-6)[1][2] and 4-(Heptyloxy)benzaldehyde (CAS No. 27893-41-0)[3][4][5]. The properties of ortho-heptyloxybenzaldehyde are summarized in the table below, derived from computational models and comparison with its analogs.
| Property | Value | Source |
| IUPAC Name | 2-(Heptyloxy)benzaldehyde | - |
| Synonyms | o-Heptyloxybenzaldehyde, Salicylaldehyde heptyl ether | - |
| Molecular Formula | C₁₄H₂₀O₂ | Calculated |
| Molecular Weight | 220.31 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (Predicted) | Inferred from analogs |
| Boiling Point | Not determined; predicted to be >250 °C at 760 mmHg | Inferred from analogs[5] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone) | Inferred from analogs |
| CAS Number | Not Assigned | - |
Synthesis of ortho-Heptyloxybenzaldehyde
The most reliable and widely adopted method for preparing aryl ethers such as ortho-heptyloxybenzaldehyde is the Williamson ether synthesis.[6][7] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a phenoxide ion acts as the nucleophile, attacking a primary alkyl halide.[8]
Reaction Principle and Mechanism
The synthesis involves two primary steps:
-
Deprotonation: The phenolic hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated by a suitable base to form a highly nucleophilic sodium or potassium phenoxide. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are milder and often sufficient, driving the reaction forward as the phenoxide is consumed.[7]
-
Nucleophilic Attack (Sₙ2): The resulting phenoxide ion attacks the primary carbon atom of 1-bromoheptane. The bromide ion, being an excellent leaving group, is displaced, forming the C-O ether bond.[6] The use of a primary alkyl halide is essential to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction, which becomes significant with secondary and tertiary halides.[8]
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Materials:
-
Salicylaldehyde (1.0 eq.)
-
1-Bromoheptane (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 eq.) and anhydrous acetone (approx. 15 mL per gram of salicylaldehyde).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq.) to the solution. Stir the resulting suspension vigorously at room temperature for 20 minutes.
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol. Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction without interfering as a nucleophile.[9]
-
-
Alkyl Halide Addition: Slowly add 1-bromoheptane (1.1 eq.) to the suspension via a dropping funnel.
-
Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 9:1). The disappearance of the salicylaldehyde spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 6-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting crude oil in diethyl ether.
-
Wash the organic layer sequentially with 1M HCl (to remove any unreacted phenoxide), water, and finally brine.
-
Causality: The aqueous washes remove water-soluble impurities and salts, ensuring a cleaner crude product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ortho-heptyloxybenzaldehyde as an oil.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Characterization and Analytical Data
Confirmation of the product's structure is achieved through standard spectroscopic techniques. The expected data, based on the analysis of benzaldehyde and its derivatives, are as follows:
-
¹H NMR: The proton NMR spectrum is the most definitive tool. Key expected signals include:
-
A sharp singlet for the aldehyde proton (CHO) at δ 9.9–10.1 ppm.[10][11]
-
A triplet for the methylene protons adjacent to the ether oxygen (-O-CH₂-) at approximately δ 4.0 ppm.
-
A complex multiplet for the aromatic protons (4H) between δ 6.9–7.8 ppm, characteristic of a 1,2-disubstituted benzene ring.[11]
-
Signals for the remaining six carbons of the heptyl chain between δ 0.8–1.8 ppm, including a terminal methyl triplet around δ 0.9 ppm.
-
-
¹³C NMR: The carbon spectrum will show a signal for the aldehyde carbonyl carbon around 190 ppm and the aromatic carbon attached to the ether oxygen around 160 ppm.
-
FT-IR Spectroscopy: The infrared spectrum should display two key absorption bands:
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.31 g/mol ).
Applications in Research and Development
While ortho-heptyloxybenzaldehyde is not a widely commercialized product, its structure is highly relevant for several research areas, particularly as a synthetic precursor.
-
Drug Discovery Intermediate: Alkoxy- and benzyloxy-benzaldehydes are valuable scaffolds in medicinal chemistry. The aldehyde group can be readily transformed into other functionalities (e.g., amines, alcohols, carboxylic acids), while the alkoxy chain can modulate lipophilicity and target engagement. For instance, derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[12][13] The ortho-heptyloxy scaffold could be used to generate novel analogs for such programs.
-
Precursor for Schiff Bases and Ligands: The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases. These compounds are important ligands in coordination chemistry and can be used to form metal complexes with catalytic or material properties.[14][15]
-
Materials Science: The long alkyl chain of the heptyloxy group can impart liquid crystalline properties to molecules. The para-isomer, 4-(heptyloxy)benzaldehyde, is known for its use in liquid crystal materials, suggesting potential applications for the ortho-isomer in the design of novel materials.
Safety and Handling
No specific safety data is available for ortho-heptyloxybenzaldehyde. Therefore, it must be handled with the standard precautions for a new chemical entity of unknown toxicity. The safety profile can be inferred from related compounds like benzaldehyde and other alkoxybenzaldehydes.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
Toxicity: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation based on data for analogous compounds.[16][17]
Conclusion
ortho-Heptyloxybenzaldehyde is a versatile synthetic building block whose value lies in its bifunctional nature. Although not a common catalog chemical, it can be reliably synthesized in high purity via the Williamson ether synthesis. Its structural features—a reactive aldehyde handle and a tunable lipophilic chain—make it a compound of significant interest for generating molecular diversity in drug discovery campaigns and for developing novel ligands and materials. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
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